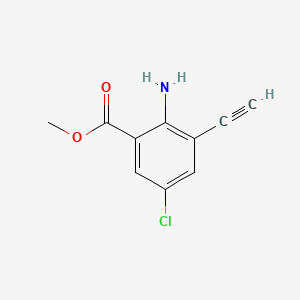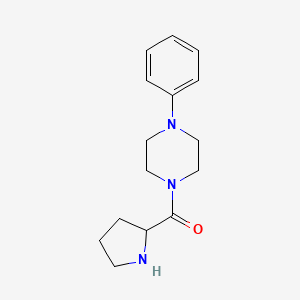
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer properties. The structure of this compound consists of a phenyl group attached to a piperazine ring, which is further connected to a pyrrolidine moiety through a methanone linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone typically involves the reaction of N-phenylpiperazine with a suitable pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with N-phenylpiperazine using sodium cyanoborohydride in methanol as the reducing agent . The reaction is carried out under mild conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, and the final product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may bind to serotonin or dopamine receptors, affecting mood and behavior .
相似化合物的比较
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure.
Buspirone: An anxiolytic agent that also contains a piperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is unique due to its specific combination of a phenyl-piperazine and pyrrolidine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry research .
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
(4-phenylpiperazin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(14-7-4-8-16-14)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
InChI 键 |
IMBNVEKXERUTFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-[3-(fluorosulfonyl)-4-methoxyphenyl]propanoicacidhydrochloride](/img/structure/B13448846.png)

![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)

![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
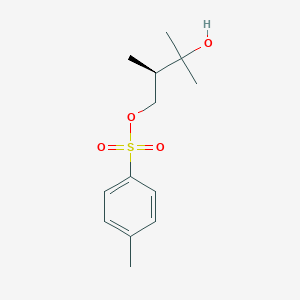
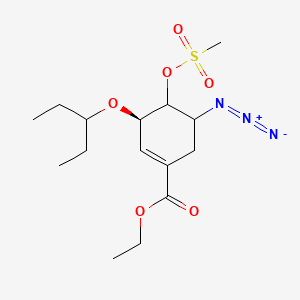
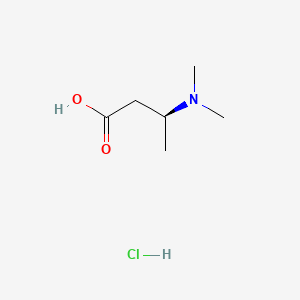
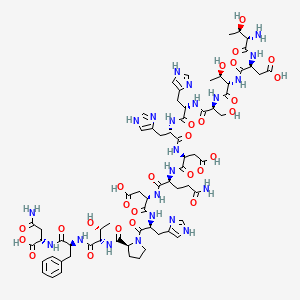
![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)
